[4,5-Dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate
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Overview
Description
Isolindleyin is an alkaloid compound extracted from the plant Aconitum kusnezoffii. It has the molecular formula C20H35NO3 and is known for its complex structure and significant biological activities . This compound is part of a larger group of naturally occurring alkaloids that have been studied for their potential medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isolindleyin typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of key intermediates through reactions such as condensation, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of isolindleyin may involve the extraction of the compound from natural sources, followed by purification processes such as chromatography. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction pathways and industrial reactors to produce isolindleyin efficiently.
Chemical Reactions Analysis
Types of Reactions: Isolindleyin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: Replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a bioactive molecule.
Medicine: Explored for its therapeutic potential, particularly in the treatment of certain diseases due to its biological activity.
Industry: Utilized in the development of new materials and as a precursor for other valuable compounds.
Mechanism of Action
Isolindleyin is unique among alkaloids due to its specific structure and biological activities. Similar compounds include other alkaloids such as aconitine and mesaconitine, which also exhibit significant biological properties. isolindleyin’s distinct molecular configuration and reactivity set it apart, making it a valuable compound for research and potential therapeutic applications.
Comparison with Similar Compounds
- Aconitine
- Mesaconitine
- Hypaconitine
These compounds share structural similarities with isolindleyin but differ in their specific functional groups and biological activities.
Properties
CAS No. |
87075-18-1 |
---|---|
Molecular Formula |
C23H26O11 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C23H26O11/c1-11(25)2-3-12-4-6-14(7-5-12)32-23-21(20(30)19(29)17(10-24)33-23)34-22(31)13-8-15(26)18(28)16(27)9-13/h4-9,17,19-21,23-24,26-30H,2-3,10H2,1H3/t17-,19-,20+,21-,23-/m1/s1 |
InChI Key |
KHUVRRVIZOSFTI-OXUVVOBNSA-N |
Isomeric SMILES |
CC(=O)CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |
SMILES |
CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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